molecular formula C30H27O13+ B1231306 Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Cat. No.: B1231306
M. Wt: 595.5 g/mol
InChI Key: QAOBEOXFSUJDJL-SHPGVJHPSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-O-(6-O-(E)-4-coumaroyl-beta-D-glucoside) is an anthocyanin cation that is cyanidin substituted at position 3 by a 6-O-(trans-4 coumaryl)-beta-D-glucosyl residue It is an anthocyanin cation, a beta-D-glucoside, a cinnamate ester, a polyphenol and a monosaccharide derivative. It derives from a cyanidin cation and a trans-4-coumaric acid.

Scientific Research Applications

Antioxidant Properties

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Case Study:

  • A study demonstrated that cyanidin 3-O-glucoside (C3G), closely related to this compound, improved antioxidant enzyme levels in rats, reducing markers of oxidative stress significantly .

Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Mechanism:

  • This compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study:

  • In a controlled study involving mice, treatment with C3G led to a marked decrease in inflammation markers, suggesting its efficacy in managing conditions like inflammatory bowel disease .

Cardiovascular Health

Research indicates that this compound may support cardiovascular health by improving endothelial function and reducing blood pressure.

Mechanism:

  • The compound enhances nitric oxide production in endothelial cells, which is vital for vascular health .

Case Study:

  • A study involving diabetic mice showed that C3G improved insulin sensitivity and reduced fasting plasma glucose levels, indicating potential benefits for cardiovascular risk management .

Anticancer Activity

This compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism:

  • The compound affects cell cycle regulation by downregulating cyclins and cyclin-dependent kinases, leading to G2/M arrest in cancer cells .

Case Study:

  • In vitro studies revealed that C3G treatment resulted in significant apoptosis of breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .

Antiviral Properties

Recent studies have explored the antiviral effects of this compound against various viruses, including SARS-CoV-2.

Findings:

  • Virtual screening indicated that this compound binds effectively to viral proteases, suggesting potential use as a natural antiviral agent .

Data Table: Binding Affinities of Selected Polyphenols Against SARS-CoV-2 Proteases

CompoundEstimated Binding Energy (kcal/mol)
Petunidin 3-O-(6"-p-coumaroyl-glucoside)-101.21
Malvidin 3,5-O-diglucoside-95.07
Cyanidin 3-O-(6"-p-coumaroyl-glucoside)-90.17

Nutritional Applications

Due to its color-enhancing properties and health benefits, this compound is increasingly used as a natural food colorant.

Benefits:

  • Its low toxicity profile compared to synthetic dyes makes it an attractive alternative in the food industry .

Properties

Molecular Formula

C30H27O13+

Molecular Weight

595.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-16-5-1-14(2-6-16)3-8-25(36)40-13-24-26(37)27(38)28(39)30(43-24)42-23-12-18-20(34)10-17(32)11-22(18)41-29(23)15-4-7-19(33)21(35)9-15/h1-12,24,26-28,30,37-39H,13H2,(H4-,31,32,33,34,35,36)/p+1/t24-,26-,27+,28-,30-/m1/s1

InChI Key

QAOBEOXFSUJDJL-SHPGVJHPSA-O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Reactant of Route 2
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Reactant of Route 3
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Reactant of Route 4
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Reactant of Route 5
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Reactant of Route 6
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

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